(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid
Description
(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted at the 6-position with a 2-methylpiperidin-1-yl group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heteroaryl frameworks in pharmaceutical and materials chemistry . The methylpiperidine moiety introduces steric and electronic effects that modulate reactivity, solubility, and binding interactions, making this compound valuable in drug discovery, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
[6-(2-methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-9-5-2-3-8-14(9)11-7-4-6-10(13-11)12(15)16/h4,6-7,9,15-16H,2-3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDCVGRCYXICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCCC2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671268 | |
| Record name | [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-33-6 | |
| Record name | Boronic acid, B-[6-(2-methyl-1-piperidinyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(2-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The 2-methylpiperidin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine derivative.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and organic materials .
Scientific Research Applications
Chemistry: (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets, aiding in the study of cellular processes and drug development .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related boronic acids based on substituent effects, reactivity, and applications. Key analogs include:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on analogous structures (e.g., ).
Key Findings
Steric and Electronic Effects :
- The 2-methylpiperidine group introduces moderate steric hindrance compared to bulkier analogs like 2-ethylpiperidine () or cyclopentyloxy derivatives (). This balance may optimize binding to hydrophobic enzyme pockets while maintaining reactivity in cross-coupling reactions .
- In contrast, pyrazole-substituted analogs () prioritize solubility and metal-binding capacity, making them less suited for lipid-rich environments.
Synthetic Utility :
- Suzuki couplings using this compound likely follow protocols similar to those for ethylpiperidine analogs (). However, the methyl group may reduce coupling efficiency compared to less hindered boronic acids (e.g., 6-methoxypyridin-2-yl derivatives) due to steric clashes with palladium catalysts .
Boc-protected piperazine analogs () demonstrate pH-dependent stability, a feature exploitable in prodrug design, whereas the methylpiperidine group in the target compound offers irreversible binding advantages .
Substitution at the pyridine-6 position may fine-tune binding kinetics for biosensing applications .
Biological Activity
(6-(2-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a unique structure characterized by a pyridine ring substituted with a 2-methylpiperidin-1-yl group and a boronic acid moiety. The presence of the boronic acid group allows for reversible covalent bonding with various biological targets, which is crucial for its activity as an enzyme inhibitor.
| Property | Value |
|---|---|
| Molecular Weight | 205.08 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound primarily involves its ability to form stable complexes with enzymes and receptors. The boronic acid group interacts with the active sites of serine proteases and other enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where proteasome inhibition can lead to apoptosis in cancer cells.
Case Study: Proteasome Inhibition
In a study investigating the effects of various boronic acids on proteasome activity, this compound was shown to inhibit the proteasome in vitro, leading to increased levels of pro-apoptotic factors in cancer cell lines. The compound demonstrated a dose-dependent inhibition with an IC50 value indicating significant potency.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. Its mechanism involves disrupting protein homeostasis by inhibiting proteasomal degradation pathways, which can lead to the accumulation of regulatory proteins that promote cell death.
Table 2: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.0 | Proteasome inhibition | |
| MCF7 | 3.5 | Induction of apoptosis | |
| A549 | 4.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential antimicrobial activity against resistant strains of bacteria. Studies have demonstrated that it can inhibit the growth of certain pathogens by interfering with their metabolic pathways.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
Synthesis and Structure–Activity Relationship
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The structure–activity relationship (SAR) studies suggest that modifications on the piperidine ring can significantly influence biological activity.
Table 4: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increased potency |
| Substitution on pyridine ring | Altered selectivity |
| Variation in boron coordination | Affects binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
